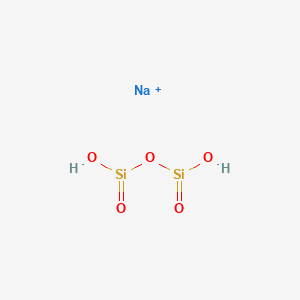

Silicic acid, (H2-Si2-O5), sodium salt

Description

BenchChem offers high-quality Silicic acid, (H2-Si2-O5), sodium salt suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Silicic acid, (H2-Si2-O5), sodium salt including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

52478-48-5 |

|---|---|

Molecular Formula |

H2NaO5Si2+ |

Molecular Weight |

161.17 g/mol |

IUPAC Name |

sodium;hydroxy-[hydroxy(oxo)silyl]oxy-oxosilane |

InChI |

InChI=1S/Na.H2O5Si2/c;1-6(2)5-7(3)4/h;1,3H/q+1; |

InChI Key |

JPZUANBEGPZLMP-UHFFFAOYSA-N |

Canonical SMILES |

O[Si](=O)O[Si](=O)O.[Na+] |

Origin of Product |

United States |

Overview of Silicate Chemistry and Polysilicate Research

Silicate (B1173343) chemistry is a vast and fundamental field, primarily concerned with compounds containing silicon-oxygen anions. The basic structural unit is the silicate tetrahedron (SiO4)4-, which can exist as a simple orthosilicate (B98303) ion or, more commonly, polymerize by sharing oxygen atoms. wou.edu This polymerization leads to the formation of polysilicates, which can be dimers (disilicates), chains, sheets, or three-dimensional frameworks. wou.eduwou.edu The degree of polymerization is a critical factor that dictates the structure, charge density, and ultimately the chemical properties of the silicate. wou.edu

Polysilicates are geochemically vital, forming the basis of many common minerals. wou.edu In industrial and research contexts, the reaction of silica (B1680970) (SiO2), an acidic oxide, with basic metal oxides, such as sodium oxide (Na2O), yields these compounds. wou.edu The ratio of silica to metal oxide is a key parameter in determining the nature of the resulting silicate solution or solid. chemicalbook.combge-technology.de Research in polysilicate chemistry explores how these anions behave in solution, their interaction with other ions, and their controlled assembly into materials with specific functionalities. acs.org The transition from monomeric silicic acid to condensed polysilicate species and eventually to colloidal silica or gels is a complex process governed by factors like pH, concentration, and temperature. wikipedia.orgnih.gov

Specific Focus on Dimeric Silicic Acid Sodium Salt Sodium Disilicate, Na2si2o5

Sodium disilicate, Na2Si2O5, is the sodium salt of the dimeric silicic acid H2Si2O5. It represents the first step in the polymerization of silicate (B1173343) tetrahedra, where two SiO4 units are linked by a shared oxygen atom to form the [Si2O5]2- anion. This compound is a colorless crystalline or glassy solid, or a white powder, that is soluble in water, forming alkaline solutions. wikipedia.orgchemister.ru

A key characteristic of sodium disilicate is its existence in various crystalline phases, including α, β, and δ forms. researchgate.net The δ-phase, in particular, has a layered polymeric crystal structure that is of significant interest for specific applications. researchgate.net This layered structure consists of condensed silicate tetrahedra forming sheets, with sodium cations located in the interlamination spaces. researchgate.net Hydrated forms of sodium disilicate are common, with the water content influencing properties such as solubility. silmaco.com

Below is a table summarizing the key properties of Sodium Disilicate:

| Property | Value |

| Chemical Formula | Na2Si2O5 |

| Molar Mass | 182.15 g/mol nih.gov |

| Appearance | Colorless monoclinic crystals or white powder wikipedia.orgchemister.ru |

| Melting Point | 874 °C chemister.ru |

| Solubility | Soluble in water chemister.ru |

| IUPAC Name | disodium;oxido-[oxido(oxo)silyl]oxy-oxosilane nih.gov |

Historical Context of Research on Layered and Soluble Sodium Silicates

The history of soluble silicates, often referred to as "water glass," dates back to observations by European alchemists in the 16th and 17th centuries. wikipedia.orgingessil.com However, systematic study and the beginning of industrial applications can be traced to the work of Johann Nepomuk von Fuchs in 1818. ingessil.com The first industrial uses for these materials emerged in the latter half of the 19th century in both Europe and the United States. ingessil.com For decades, research focused on the properties of these aqueous solutions, characterized by the ratio of SiO2 to Na2O, and their applications as adhesives, binders, cements, and in detergents. chemicalbook.comasiachmical.com

Research into crystalline and specifically layered sodium silicates is a more recent development. The synthesis and characterization of different phases of sodium disilicate, such as the δ-Na2Si2O5, gained momentum with the search for environmentally friendly builders for phosphate-free detergents. researchgate.net The layered structure of δ-Na2Si2O5 proved advantageous due to its water-solubility and high ion-exchange capacity, particularly for magnesium ions. researchgate.net More recently, the unique layered structures of sodium silicates have been investigated for their potential as solid electrolytes in the development of all-solid-state sodium batteries, marking a new frontier in silicate (B1173343) research. researchgate.net The study of layered double hydroxides (LDHs) has also incorporated sodium silicate to improve the structural stability and functionality of these materials. patsnap.com

Research Gaps and Emerging Areas in Silicic Acid, H2 Si2 O5 , Sodium Salt Studies

Controlled Crystallization Techniques from Amorphous Precursors

A primary method for synthesizing sodium disilicate involves the thermally induced crystallization of an amorphous sodium disilicate precursor. scispace.com This process typically begins with preparing an amorphous material from sources like commercial water glass (sodium silicate solution) or a slurry of silica (B1680970) and sodium hydroxide (B78521) (NaOH). scispace.comresearchgate.net This amorphous solid is then subjected to calcination, where careful control of synthesis variables is crucial to obtain the desired crystalline phase and high crystallinity. researchgate.net

The optimization of synthesis parameters is critical for selectively producing different polymorphs of sodium disilicate, such as the δ-Na₂Si₂O₅ and α-Na₂Si₂O₅ phases. Key variables include calcination temperature, duration, and the use of seed crystals. researchgate.net

High temperatures and extended reaction times generally favor the formation of the thermodynamically stable α-phase. researchgate.net Conversely, the synthesis of the metastable δ-phase requires shorter calcination times to minimize its conversion into the α-phase. scispace.com For instance, studies have shown that calcining an amorphous precursor at 700°C for just one hour can yield nearly pure δ-Na₂Si₂O₅, whereas longer durations lead to an increased presence of the α-phase. scispace.com Pure α-Na₂Si₂O₅ can be reliably obtained by calcining the amorphous material at a higher temperature, such as 825°C. scispace.com

The addition of seed crystals is another crucial parameter for controlling the crystallization process. researchgate.net Seeding with δ-phase crystals allows for the synthesis of highly crystalline layered δ-disilicate, while the absence of seeds can lead to the formation of undesirable α and β phases. researchgate.net The composition of the seed is also important; to obtain δ-phase-rich products, the α-phase content in the seed must be as low as possible. kisti.re.krresearchgate.net Pre-treating the material at a lower temperature range (150–200°C) can also significantly promote δ-phase nucleation. researchgate.net

| Crystalline Phase | Precursor Source | Temperature | Time | Seeding | Key Outcome |

|---|---|---|---|---|---|

| δ-Na₂Si₂O₅ | Water Glass | ~700-725°C | Short (e.g., 5 min to 1 hr) | δ-phase seeds recommended to ensure high purity researchgate.net | Minimizes formation of the more stable α-phase scispace.com |

| α-Na₂Si₂O₅ | Silica/NaOH Slurry or Water Glass | ~825°C | Longer (e.g., 24 hrs) | Not essential for phase purity | Ensures complete conversion to the thermodynamically stable α-phase scispace.comscispace.com |

The nature of the initial amorphous precursor significantly impacts the subsequent crystallization process. osti.govrsc.org The choice of starting material, such as a commercial water glass solution versus a freshly synthesized silica/NaOH slurry, has been shown to be a determining factor. scispace.com Research indicates that using commercial water glass is the preferred source for the starting amorphous silicate when aiming for the δ-phase, as it allows for the synthesis of a single-phase product under optimized conditions. scispace.com

Furthermore, the particle size of the amorphous silicate and any seed crystals used as starting materials influences the synthesis of crystalline layered sodium silicate. researchgate.net The optimal quality of crystalline silicate for certain applications was achieved when both the amorphous precursor and the seed crystals were within a specific size range of 0.038−0.1 mm. researchgate.net The physical and chemical properties of amorphous phases can evolve during nucleation and crystal growth, making the initial state of the precursor a critical control point for the final crystalline product. osti.govrsc.org

Hydrothermal Recrystallization Routes for Crystalline Phases

Hydrothermal synthesis offers an alternative route for preparing crystalline sodium disilicate directly from raw materials like quartz sand and caustic soda solution or from aqueous solutions of amorphous sodium disilicate. google.com This method avoids the need for high-temperature calcination of a pre-formed amorphous solid. The process involves heating the reactants in a pressure vessel under specific conditions of concentration and temperature. google.com

It has been found that solid, crystalline, and highly pure sodium disilicate can be formed hydrothermally if the total solids concentration is maintained between 50% and 75% by weight, and the mixture is heated to at least 235°C. google.com Reaction temperatures are often in the range of 200° to 230° C, with corresponding saturated steam pressures. google.com This one-step process can be advantageous for producing highly pure crystalline sodium disilicate, particularly the β-form, with a purity exceeding 95%. google.com The hydrothermal method is also noted for being less energy-intensive compared to high-temperature fusion processes. nih.gov

Neutralization Reactions for the Formation of Silicic Acid, (H2-Si2-O5), Sodium Salt

The formation of sodium disilicate is fundamentally based on the reaction between an acidic silica source and an alkaline sodium source. thoughtco.comlibretexts.org In industrial practice, this is often achieved by dissolving a silica source, such as sand, in a sodium hydroxide solution at elevated temperatures and pressures. google.comgoogle.com This can be viewed as a neutralization reaction where the weakly acidic silica reacts with the strong base to form a salt (sodium silicate) and water.

Conversely, sodium silicate solutions can be neutralized with acids. The addition of acid to an alkaline sodium silicate solution initiates the polymerization of silica, and if enough acid is added, it can lead to the precipitation of solid silica particles. researchgate.net This principle is utilized in the synthesis of various silica-based materials where sodium silicate serves as a soluble silica precursor. skku.edu For example, highly ordered mesoporous silicas can be synthesized by adding hydrochloric acid to a reaction mixture containing sodium metasilicate (B1246114) and structure-directing agents. skku.edu

Production of Layered Sodium Silicates (e.g., δ-Na₂Si₂O₅, α-Na₂Si₂O₅)

The production of specific layered polymorphs of sodium disilicate, primarily the δ and α phases, is a key objective in many synthesis strategies. scispace.comscispace.com These phases are typically obtained through the thermal treatment of an amorphous sodium silicate precursor, which can be derived from either a sodium silicate solution or an amorphous solid silicate. researchgate.net

The synthesis of the δ-phase, which is valued for its high ion-exchange capacity, requires precise control over thermal processing to prevent its transformation into the more stable α-phase. researchgate.netresearchgate.net Optimized procedures show that a substantial shortening of the calcination time is necessary. scispace.com A nearly single-phase δ-Na₂Si₂O₅ can be achieved by calcining an amorphous precursor derived from water glass at 700°C for a short period. scispace.com The presence of about 20 wt% crystalline δ-phase seeds is also beneficial for synthesizing highly crystalline δ-layered silicates. researchgate.net

In contrast, the α-phase is thermodynamically more stable and can be synthesized in a pure form by calcining the amorphous sodium silicate at higher temperatures, such as 825°C, for an extended period. scispace.comscispace.com The synthesis of pure δ-phase is often considered difficult because it is usually contaminated by other polymorphs, particularly α-Na₂Si₂O₅. scispace.comresearchgate.net

Exploration of Novel Synthesis Pathways (e.g., Ion Exchange Methods)

Novel synthesis pathways for silicate materials are continuously being explored to enhance efficiency and control over product properties. One such pathway involves the use of ion-exchange methods. ionxchng.com This technique is particularly useful for converting sodium silicate into silicic acid. ionxchng.comgoogle.com

In this process, a sodium silicate solution is passed through a strong acid cation exchanger. ionxchng.com The resin in the exchanger is protonated, and it exchanges these protons for the sodium ions in the solution. google.compatsnap.com This substitution effectively converts the sodium salt to silicic acid, which remains in the solution. ionxchng.com This method allows for the efficient production of silicic acid with reduced residual sodium. patsnap.com While this process is primarily aimed at producing silica sols and gels, it demonstrates a sophisticated chemical route for manipulating sodium silicate solutions and represents an alternative to direct neutralization with liquid acids.

Characterization of Crystalline Phases (α, β, δ, C-Na2Si2O5)

Sodium disilicate exhibits a rich polymorphism, with several crystalline phases identified, including α, β, δ, and C-Na2Si2O5. google.comgoogle.com These phases, while sharing the same chemical formula, possess distinct crystal structures that influence their physical and chemical properties. researchgate.net The transformation between these phases is often dependent on temperature and synthesis conditions. researchgate.net For instance, increasing the reaction temperature and time can induce a phase transformation from β through δ to the more stable α phase. researchgate.net

The α-Na2Si2O5 phase possesses an orthorhombic crystal system. materialsproject.org In this structure, sodium ions are coordinated to five oxygen atoms, forming distorted trigonal bipyramids. materialsproject.org The β-Na2Si2O5 phase has a monoclinic crystal structure. iucr.org It is a sheet structure where individual sheets are formed by the condensation of two independent, alternating metasilicate chains, with layers joined by sodium atoms. iucr.org The δ-Na2Si2O5 phase is also a layered silicate with a polymeric crystal structure. researchgate.netresearchgate.net The C-Na2Si2O5 phase is monoclinic and is structurally related to β-Na2Si2O5, differing in the stacking sequences of the layers. researchgate.net

| Crystalline Phase | Crystal System | Key Structural Features |

| α-Na2Si2O5 | Orthorhombic | Distorted NaO5 trigonal bipyramids. materialsproject.org |

| β-Na2Si2O5 | Monoclinic | Sheet structure from condensed metasilicate chains. iucr.org |

| δ-Na2Si2O5 | Layered | Polymeric layered crystal structure. researchgate.netresearchgate.net |

| C-Na2Si2O5 | Monoclinic | Similar to β-phase but with different layer stacking. researchgate.net |

Layered Crystal Structures and Stacking Sequences

A defining characteristic of many sodium disilicate polymorphs is their layered structure. google.comresearchgate.netresearchgate.net These structures are composed of sheets of silicate tetrahedra, with sodium cations situated between the layers, providing charge balance. researchgate.netiucr.org The arrangement and stacking of these silicate sheets differentiate the various crystalline phases. researchgate.net

In α-Na2Si2O5, the silicate sheets are constructed from interconnected six-membered rings of SiO4 tetrahedra. researchgate.net The β-Na2Si2O5 phase also features a sheet structure, but it is built from the condensation of two independent alternating metasilicate chains. iucr.org The δ-Na2Si2O5 phase is noted for its polymeric layered bidimensional crystal structure. researchgate.net The C-Na2Si2O5 phase is closely related to the β-phase in terms of the shape and conformation of the silicate rings within the layers; however, they differ in their stacking sequences. researchgate.net This variation in stacking is a crucial factor in the distinct properties observed among the polymorphs.

Silicon-Oxygen Tetrahedral Arrangement in Solid-State Structures

The fundamental building block of all silicate structures, including sodium disilicate, is the silicon-oxygen tetrahedron (SiO4). opentextbc.cabritannica.comviu.ca In this arrangement, a central silicon atom is covalently bonded to four oxygen atoms located at the corners of a tetrahedron. opentextbc.cabritannica.com These tetrahedra can link together by sharing oxygen atoms, forming a variety of structures from simple chains to complex three-dimensional frameworks. opentextbc.ca

Amorphous State Characterization and Structural Ordering

In addition to its crystalline forms, sodium disilicate can also exist in an amorphous or glassy state. bilpubgroup.com Amorphous sodium silicate is characterized by a lack of long-range order in its atomic arrangement, although short-range order, primarily in the form of SiO4 tetrahedra, is maintained. bohrium.com The structure of amorphous sodium disilicate is often described as a partially destroyed tetrahedral SiO4 network. bohrium.com The introduction of sodium ions disrupts the continuous three-dimensional network of pure silica glass by creating non-bridging oxygens. bilpubgroup.com

The degree of polymerization of the silicate network in the amorphous state can be influenced by factors such as the presence of water. carnegiescience.edu For example, at low sodium concentrations, dissolved water can significantly depolymerize the silicate network. carnegiescience.edu However, at higher sodium contents, the effect of water on depolymerization is less pronounced. carnegiescience.edu The structure of the glass is similar to that of the liquid at the melting temperature, though the liquid state exhibits greater disorder. researchgate.net

Spectroscopic Investigations for Structural Identification and Bonding Analysis

A variety of spectroscopic techniques are instrumental in elucidating the complex structures of sodium disilicate in both its crystalline and amorphous forms.

29Si MAS NMR Spectroscopy for Q-Species Analysis and Silicon Environments

29Si Magic Angle Spinning (MAS) Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the local environment of silicon atoms in silicates. berkeley.edu This technique allows for the identification and quantification of different silicate structural units, known as Qn species, where 'n' represents the number of bridging oxygen atoms surrounding a central silicon tetrahedron (ranging from n=0 to 4). researchgate.net

In sodium disilicate, the predominant species is Q3, corresponding to a silicon tetrahedron linked to three other tetrahedra through bridging oxygens. carnegiescience.edugeologyscience.ru 29Si MAS NMR spectra of sodium disilicate typically show distinct peaks corresponding to different Qn species. berkeley.edu For example, in the C-Na2Si2O5 phase, four well-resolved lines of equal intensity are observed at chemical shifts of -86.0, -86.3, -87.4, and -88.2 ppm, all corresponding to Q3 units. researchgate.net The chemical shift in 29Si NMR is sensitive to both the number of bridging oxygens and geometric factors like Si-O-Si bond angles and Si-O bond lengths. berkeley.edu This sensitivity allows for detailed characterization of the silicon environments within the different polymorphs and the amorphous state. carnegiescience.eduberkeley.edu

FTIR and Raman Spectroscopy for Vibrational Modes and Structural Insights

Fourier Transform Infrared (FTIR) and Raman spectroscopy are complementary vibrational spectroscopic techniques that provide valuable information about the bonding and structure of sodium disilicate. researchgate.net These methods probe the vibrational modes of the Si-O bonds and the silicate network.

Raman spectroscopy is particularly effective in identifying the different Qn species present in both crystalline and amorphous sodium disilicate. researchgate.netaip.orgaip.org The Raman spectra of sodium disilicate exhibit characteristic bands corresponding to the stretching and bending vibrations of the Si-O bonds. researchgate.net A prominent polarized band around 1100 cm-1 is attributed to the symmetric stretching of Si-O- non-bridging bonds in tetrahedra with one non-bridging oxygen (Q3 species). aip.orgaip.org Another band at approximately 950 cm-1 is assigned to the symmetric stretch of tetrahedra containing two non-bridging oxygens (Q2 species). aip.orgaip.org The intensities of these bands can be used to quantify the relative amounts of the different Qn species. researchgate.net For instance, the intensity of the 1100 cm-1 band reaches a maximum at the disilicate composition. aip.orgaip.org Raman studies have confirmed the layered SiO4 tetrahedral structure in the β, δ, and α phases of sodium disilicate. researchgate.net High-temperature Raman spectroscopy has been employed to study phase transitions and structural changes in sodium disilicate from room temperature up to its molten state. nih.gov

X-ray Diffraction (XRD) for Phase Identification and Crystallinity Determination

X-ray Diffraction (XRD) is a critical analytical technique for the characterization of Silicic acid, (H₂Si₂O₅), sodium salt, also known as sodium disilicate. This method is instrumental in identifying its various crystalline phases and determining the degree of crystallinity. Sodium disilicate is known to exist in several polymorphic forms, primarily the alpha (α), beta (β), and delta (δ) phases, each possessing a distinct layered crystalline structure. researchgate.net

XRD analysis reveals that phase transformations between these polymorphs are often induced by variations in synthesis conditions, such as temperature and reaction time. researchgate.net For instance, research has shown a phase transformation sequence from the β-phase through the δ-phase to the more stable α-phase as the synthesis temperature and duration are increased. researchgate.net The δ-phase, which has a polymeric layered two-dimensional crystal structure, is often the desired product for specific industrial applications. researchgate.net

The crystallinity of the final product is also significantly influenced by the synthesis process. The introduction of seed crystals of a specific phase can promote the formation of a highly crystalline product of that same phase. Studies have demonstrated that the addition of δ-phase seed crystals to a sodium silicate solution can yield a highly crystalline layered δ-disilicate, while the absence of seeding can lead to the presence of undesirable α and β phases. researchgate.net Higher temperatures and extended reaction times tend to favor the conversion of the δ-phase into the more thermodynamically stable α-phase. researchgate.net XRD patterns are the definitive tool for confirming the successful synthesis of a pure phase, such as δ-Na₂Si₂O₅, free from impure phases. researchgate.net

Table 1: Polymorphic Phases of Sodium Disilicate (Na₂Si₂O₅) Identified by XRD

| Phase | Crystal System | Key Characteristics | Synthesis Conditions Favoring Formation |

| α-Na₂Si₂O₅ | Orthorhombic | Most thermodynamically stable phase. | Higher temperatures and longer reaction times. researchgate.net |

| β-Na₂Si₂O₅ | Orthorhombic | An intermediate, less stable phase. | Lower synthesis temperatures. researchgate.net |

| δ-Na₂Si₂O₅ | Orthorhombic | Single-layer silicate with a polymeric structure. researchgate.net | Moderate temperatures (e.g., 725°C) with the use of δ-phase seed crystals. researchgate.net |

Other Advanced Characterization Techniques

Beyond XRD, other high-resolution microscopy techniques are essential for a comprehensive understanding of the physical characteristics of sodium disilicate at the micro and nano levels.

Transmission Electron Microscopy (TEM) for Particle Morphology and Nanostructure

Transmission Electron Microscopy (TEM) provides invaluable insights into the morphology and size of particles at the nanoscale. In the analysis of materials derived from sodium silicate, TEM is used to directly visualize the shape and size distribution of the resultant particles. For example, studies on particles fabricated using sodium silicate have identified distinct morphologies through TEM imaging. researchgate.net Observations have revealed the formation of nanospheres with a size range of 30 to 50 nm, coexisting with some larger particles measuring approximately 200–250 nm. researchgate.net This level of detail is crucial for controlling particle characteristics in various applications by adjusting synthesis parameters.

Table 2: Nanostructural Features Observed via TEM in Sodium Silicate-Derived Particles

| Feature | Description | Size Range |

| Particle Shape | Primarily spherical (nanospheres). researchgate.net | N/A |

| Particle Size | Bimodal distribution observed. researchgate.net | 30 - 50 nm and 200 - 250 nm. researchgate.net |

Scanning Electron Microscopy (SEM) for Microstructural Analysis

Scanning Electron Microscopy (SEM) is a powerful tool for examining the surface topography and microstructural arrangement of synthesized sodium disilicate particles. SEM analysis elucidates the typical micromorphology of the crystalline products, providing information on particle shape, size uniformity, and aggregation. researchgate.netdergipark.org.tr

In studies involving the synthesis of silica powders from sodium silicate solutions, SEM has been employed to analyze particle shape, size, and monodispersity. dergipark.org.trhanrimwon.com The resulting images can confirm the successful synthesis of particles with desired characteristics, such as uniform, spherical shapes. dergipark.org.tr The microstructural details revealed by SEM are critical for understanding how synthesis variables, such as pH and temperature, influence the final product's physical properties. researchgate.net For example, SEM images have shown the morphology of silica particles prepared by spray-drying a sodium silicate solution, illustrating how process conditions affect the final particle structure. researchgate.net

Table 3: Microstructural Characteristics Identified by SEM

| Parameter | Observation | Significance |

| Particle Morphology | Elucidates the typical micromorphology of different phases. researchgate.net | Correlates crystal phase with external particle shape. |

| Particle Shape | Often reveals spherical and uniform particles. dergipark.org.tr | Confirms control over particle formation during synthesis. hanrimwon.com |

| Size & Distribution | Allows for analysis of particle size and monodispersity. hanrimwon.com | Essential for applications requiring specific particle sizes. |

| Surface Topography | Provides high-resolution images of the particle surface. | Reveals details about surface texture and porosity. |

Oligomerization Mechanisms of Silicate Species in Aqueous Solution

The initial stages of silicate polymerization in aqueous solutions involve the formation of smaller oligomeric species from monomeric silicic acid. These oligomerization reactions are fundamental to the subsequent development of larger polymeric structures and gels. The mechanisms of these reactions are complex and are significantly influenced by the solution conditions. Investigations have shown that the condensation of poly-silicic acid molecules typically proceeds through the formation of a 5-coordinated silicon species as a transition state, which then leads to the expulsion of a water molecule. nih.govnih.gov This process can occur through different pathways, primarily categorized as anionic or neutral, depending on the pH of the solution. acs.orgscilit.com

Influence of pH on Oligomer Formation and Structure (e.g., Linear vs. Ring Closure)

The pH of the aqueous solution is a critical factor that governs both the rate of oligomerization and the structure of the resulting oligomers. At near-neutral pH, the growth of linear silicate chains is generally favored. figshare.comnih.gov As the pH increases, the concentration of anionic silicate species rises, which facilitates ring closure, leading to the formation of cyclic oligomers. figshare.comnih.gov The rate of oligomerization is observed to be fastest around pH 8. nih.gov A decrease in pH to 9.5–10.5 from more alkaline conditions leads to a significant formation of Si(OH)₄ and Si(OH)₃O⁻, resulting in rapid condensation. rsc.org Below pH 7, silicic acid is almost entirely unionized, which slows down the condensation rate. rsc.org

The solubility of silica is also pH-dependent. Below approximately pH 8, the solubility is low and constant. However, it increases dramatically at higher pH values due to the formation of silicate anions. mdpi.com This interplay between solubility and reactivity at different pH levels dictates the dominant oligomeric species and their structural arrangements.

| pH Range | Dominant Reaction Pathway | Predominant Oligomer Structure | Relative Reaction Rate |

|---|---|---|---|

| < 7 | Neutral | Linear Chains | Slow |

| ~7-9 | Mixed/Neutral | Linear Chains | Fastest around pH 8 |

| > 9 | Anionic | Cyclic Structures (Ring Closure) | Variable, rapid condensation at pH 9.5-10.5 |

Role of Temperature on Oligomerization Kinetics and Pathways

Temperature is another key parameter that influences the kinetics and pathways of silicate oligomerization. An increase in temperature generally accelerates the rate of the condensation reactions. figshare.comnih.gov This is because higher temperatures provide the necessary activation energy for the reactions to proceed more quickly. Furthermore, temperature can also alter the pathway of oligomerization, potentially favoring different oligomer structures. figshare.comnih.gov For instance, in the context of gelation, an increase in temperature accelerates the process. mdpi.com However, the effect of temperature on the strength of the resulting gel can be more complex, with studies showing both decreases and increases in gel strength at different temperature ranges. mdpi.com

Anionic vs. Neutral Pathways in Dimer and Trimer Formation

The formation of the initial silicate dimers and trimers can proceed through two primary mechanisms: a neutral pathway and an anionic pathway. The dominant pathway is largely determined by the pH of the solution.

In neutral or acidic solutions, the neutral pathway is prevalent. This mechanism involves the reaction between neutral silicic acid molecules. researchgate.net It is generally considered to proceed through a single-step, SN2-like mechanism where the formation of a 5-coordinated silicon intermediate and the transfer of a proton to form a water molecule occur simultaneously. nih.gov

In basic or alkaline solutions, the anionic pathway becomes the kinetically preferred route. scilit.com This pathway involves the attack of a deprotonated silicate anion on a neutral silicic acid molecule. acs.org The reaction is a two-step process:

Formation of a five-coordinated silicon complex : An anionic silicate species attacks a neutral silicate species, forming a Si-O-Si bond and a five-coordinated silicon intermediate. acs.orgscilit.com This initial step has a lower activation energy compared to the subsequent step.

Dehydration : A water molecule is eliminated from the intermediate, which is the rate-limiting step in the process. acs.orgscilit.com

Theoretical studies have shown that the activation energies for dimer and trimer formation via the anionic pathway are significantly higher than for subsequent oligomerization steps, and the activation energies for ring closure are even higher. scilit.com For the formation of a trimer, the reaction between a neutral monomer and an anionic dimer is considered a favorable route. acs.org

| Characteristic | Anionic Pathway | Neutral Pathway |

|---|---|---|

| Optimal pH | Basic / Alkaline | Neutral / Acidic |

| Reactants | Anionic silicate and neutral silicic acid | Neutral silicic acid molecules |

| Mechanism | Two-step: 1) Formation of 5-coordinated intermediate, 2) Dehydration (rate-limiting) | Single-step, SN2-like mechanism |

| Kinetic Preference | Kinetically preferred in basic solutions | Dominant in neutral to acidic conditions |

Polymerization and Condensation Processes

Following the initial formation of oligomers, further polymerization and condensation reactions lead to the growth of larger polysilicate structures. These processes are a continuation of the condensation reactions, where silanol (B1196071) groups (Si-OH) react to form siloxane bonds (Si-O-Si) and water. mdpi.com This progressive linking of silicate units is what ultimately leads to the formation of extended networks and, under certain conditions, the transition from a solution (sol) to a solid-like gel.

Formation of Three-Dimensional Crosslinked Networks

As polymerization proceeds, the growing silicate chains can crosslink with one another. This crosslinking is crucial for the development of a three-dimensional network structure. rsc.org The formation of these networks is the basis for the transition from a liquid sol to a solid hydrogel, where water becomes entrapped within the porous silica framework. rsc.org The properties of the final material, such as pore size, surface area, and density, are highly dependent on the conditions during the sol-gel process. rsc.org The structure of these networks can be quite complex, involving the aggregation of primary silica particles into linear chains that subsequently branch and form the extended three-dimensional structure. tue.nl

Gelation Mechanisms and Factors Influencing Gel Formation

Gelation is the process by which the three-dimensional crosslinked network extends throughout the entire volume of the solution, resulting in a significant increase in viscosity and the formation of a gel. The time it takes for a solution to gel, known as the gelation time, is a critical parameter and is influenced by several factors. bohrium.com

The primary factors affecting gelation include:

pH : The rate of gelation is highly dependent on pH. There are typically two regions of rapid gelation. bohrium.com Lowering the pH for a given silicate concentration generally increases the rate of silicic acid condensation and reduces the gelation time. mdpi.com

Silicate Concentration : For a specific pH, a higher concentration of silicate leads to a faster condensation rate and thus a shorter gelation time. mdpi.com

Temperature : Higher temperatures accelerate the chemical reactions involved in polymerization, leading to a shorter gelation time. mdpi.com

Presence of Salts : The addition of salts can accelerate gelation due to charge screening effects. mdpi.com

The mechanism of gelation involves the initial formation of oligomers, which then grow and agglomerate into larger structures. mdpi.com Eventually, these structures interconnect to form a continuous network that spans the entire system, immobilizing the liquid phase within its pores. mdpi.com After the initial gel formation, a process known as syneresis can occur, where the gel network continues to contract, expelling the liquid from the pores. bohrium.com

Evolution of Polysilicate Species and Their Nuclearity

In aqueous solutions, sodium disilicate does not remain as simple disilicate ions. Instead, it undergoes a series of polymerization and depolymerization reactions, leading to a dynamic equilibrium of various polysilicate species. The nature and distribution of these species are heavily influenced by the solution's concentration and pH.

In highly alkaline solutions (pH ≳ 13), which correspond to a lower ratio of SiO2 to Na2O (e.g., a molar ratio of 1.0), the predominant species are of low nuclearity. These include dimeric ions as well as cyclic forms of trimeric and tetrameric silicate species. rsc.orgrsc.org As the SiO2/Na2O ratio increases, indicating a move toward less alkaline conditions, the equilibrium shifts to favor the formation of more complex polysilicates. rsc.orgrsc.org

Further polymerization leads to the emergence of species containing branching silicate groups, with nuclearities (the number of silicon atoms in the polymer) of 6 to 8 becoming dominant. rsc.orgrsc.org As the solution approaches the precipitation boundary for amorphous silica (at an SiO2/Na2O ratio ≳ 3.3), highly condensed, cage-like polysilicate structures become the prevailing species. rsc.orgrsc.org The average charge per silicon atom reflects this progression, varying from -2 in the most alkaline solutions to as low as -0.5 near the point of precipitation. rsc.orgrsc.org

Studies combining 29Si NMR spectroscopy and Small-Angle X-ray Scattering (SAXS) on highly concentrated solutions ([Si] = 7 mol/L, Si/Na atomic ratio = 1.71, pH = 11.56) have identified the preponderant presence of a specific neutral complex, Si₇O₁₈H₄Na₄. researchgate.netsci-hub.runih.gov These complexes behave like colloids of approximately 0.6–0.8 nm and can form small aggregates with an average size under 3 nm. researchgate.netnih.gov Upon dilution, these neutral complexes are thought to dissociate into charged complexes and Na⁺ ions, which then condense to form larger colloidal particles. researchgate.netnih.gov

The following table summarizes the general evolution of polysilicate species with changing solution conditions.

| SiO₂/Na₂O Molar Ratio | pH Range | Dominant Polysilicate Species | Average Nuclearity | Structural Characteristics |

| ~1.0 | > 13 | Monomers, Dimers, Cyclic Trimers/Tetramers | 1 - 4 | Simple linear and cyclic forms |

| > 1.0 to < 3.3 | 11 - 13 | Branched Polysilicates | 6 - 8 | Formation of branching Q³ units |

| ≥ 3.3 | < 11.5 | Cage-like Polysilicates | > 8 | Highly condensed, three-dimensional structures |

This is an interactive data table based on findings reported in scientific literature. rsc.orgrsc.org

Hydrolysis Reactions of Silicic Acid, (H₂Si₂O₅), Sodium Salt

The dissolution and polymerization of sodium disilicate are fundamentally governed by hydrolysis reactions. These reactions involve the interaction of water with the Si-O-Si (siloxane) bonds that form the backbone of the polysilicate chains and networks. osti.gov

In aqueous solutions, the siloxane bonds can be cleaved by water, a process that leads to the formation of silanol groups (Si-OH). This hydrolysis is a reversible reaction, contributing to the dynamic equilibrium between silicate species of varying sizes. osti.gov The general reaction for the hydrolysis of a siloxane bond can be represented as:

≡Si–O–Si≡ + H₂O ⇌ ≡Si–OH + HO–Si≡

Simultaneously, the terminal silanol groups are involved in acid-base equilibria, where they can deprotonate to form silicate anions (≡Si-O⁻). The extent of this deprotonation is highly pH-dependent. In the basic solutions characteristic of sodium disilicate, the equilibrium strongly favors the ionized form:

≡Si–OH + OH⁻ ⇌ ≡Si–O⁻ + H₂O

Molecular dynamics simulations have elucidated two predominant mechanisms for silanol formation on silicate surfaces, which are analogous to the processes in solution osti.gov:

Dissociation of water: A water molecule attacks and breaks a siloxane bond, resulting in the formation of two new silanol groups.

Protonation of Non-Bridging Oxygen (NBO): A proton from a water or hydronium ion attaches to a negatively charged non-bridging oxygen (an oxygen atom bonded to only one silicon atom), forming a silanol group and leaving a hydroxide ion. osti.gov

Equilibrium Studies in Concentrated Sodium Silicate Solutions

The chemical speciation in concentrated sodium silicate solutions, often called water-glass, has been investigated using potentiometric methods and 29Si NMR. rsc.orgrsc.org These studies provide a quantitative model for the polymerization and protonation equilibria that occur in these industrially significant solutions. rsc.orgrsc.org

Speciation Diagrams and Buffering Capacity

Based on experimental data from solutions with high concentrations of silicon ([Si] up to 9.3 mol dm⁻³) and sodium ([Na⁺] up to 9.6 mol dm⁻³), detailed speciation diagrams can be constructed. rsc.orgrsc.org These diagrams, often generated using computer programs like SOLGASWATER, illustrate the distribution of different silicate species as a function of pH and total silicon concentration. rsc.orgrsc.org They visually represent the shift from simple monomers and dimers in highly alkaline conditions to complex, cage-like polymers at lower pH and higher concentrations. rsc.orgrsc.org

A key characteristic of sodium silicate solutions is their strong buffering capacity. ingessil.comyoungilchem.co.krmade-in-china.com This ability to resist changes in pH stems from the equilibrium between the weakly acidic silicic acid and the strong base, sodium hydroxide, from which it is derived. ingessil.com If a strong acid is introduced, it is neutralized by the effective presence of NaOH, releasing more weakly acidic silicic acid, which does not significantly lower the pH. ingessil.com Conversely, the addition of a strong base is buffered by the excess SiO₂, which reacts to form more silicate ions without a sharp pH increase. ingessil.com

Research has shown, however, that the buffering capacity is not uniform across all compositions. It was found to decrease as the SiO₂/Na₂O ratio increases. rsc.orgrsc.org This is because solutions with higher silica ratios have a greater proportion of their alkalinity consumed in the formation of larger polysilicate anions, leaving less free hydroxide to buffer against acid addition.

The table below illustrates the pH stability of sodium silicate solutions upon dilution, demonstrating their buffering action.

| Sodium Silicate Content (wt%) | Resulting pH | Observation |

| 35% (Initial) | ~11.5 - 12.5 | Highly Alkaline |

| > 6% | Marginal pH change | High buffering capacity observed |

| < 3% | Significant pH drop | Buffering capacity diminishes |

Data adapted from studies on the dilution of concentrated sodium silicate solutions. researchgate.net

Influence of Cation (Na⁺) Concentration on Formation Constants

The concentration of the sodium cation (Na⁺) plays a direct and significant role in the polymerization equilibria of silicate solutions. The formation of a polysilicate species can be described by an equilibrium reaction with a corresponding formation constant (β). Studies on concentrated solutions have revealed a clear relationship between these formation constants and the sodium ion concentration. rsc.orgrsc.org

It was discovered that the logarithm of the formation constants (log βpq) for various polysilicate species changes linearly with the concentration of Na⁺ ions. rsc.orgrsc.org This relationship can be expressed by the equation rsc.orgrsc.org:

log βpq = log β°pq + k[Na⁺]

Where:

log βpq is the formation constant at a given Na⁺ concentration.

log β°pq is the formation constant at a standard state (infinite dilution).

k is a constant specific to the particular equilibrium.

Reactivity and Interaction Mechanisms of Silicic Acid, H2 Si2 O5 , Sodium Salt

Ion Exchange Properties with Divalent Cations (e.g., Ca2+, Mg2+)

Silicic acid, (H2-Si2-O5), sodium salt, also known as sodium disilicate, participates in ion exchange reactions, particularly with divalent cations such as calcium (Ca²⁺) and magnesium (Mg²⁺). This property is fundamental in processes like water softening and the synthesis of certain silicate (B1173343) materials. When solutions containing sodium silicate interact with solutions of calcium or magnesium salts, exchange reactions occur. mdpi.com For instance, in the synthesis of calcium and magnesium silicate powders, the reaction between aqueous solutions of sodium silicate and calcium chloride (CaCl₂) or magnesium chloride (MgCl₂) results in the precipitation of hydrated silicates of calcium and/or magnesium, with sodium chloride (NaCl) as a by-product. mdpi.com

The fundamental exchange reactions can be represented as:

Na₂SiO₃ + CaCl₂ → CaSiO₃ + 2NaCl mdpi.com

Na₂SiO₃ + MgCl₂ → MgSiO₃ + 2NaCl mdpi.com

This capacity for cation exchange is also a critical factor in the performance of certain glass materials. The presence of impurities like Ca²⁺ and Mg²⁺ can influence the efficiency of ion exchange processes used to strengthen glass. springerprofessional.de The removal of these divalent cations from solutions is a key application. Studies on seawater pretreatment have demonstrated that cation exchange resins can effectively remove Ca²⁺ and Mg²⁺, and the principles are applicable to silicate systems where sodium ions are exchanged for these hardness-causing ions. deswater.com In deeper, confined aquifers, a natural ion exchange process can occur where Ca²⁺ and Mg²⁺ in the water are exchanged with Na⁺ on clay minerals. researchgate.net

The efficiency of this ion exchange is influenced by factors such as contact time and the concentration of the reactants. Research on hardness removal from seawater showed that the concentration of Ca²⁺ and Mg²⁺ decreased as the contact time with an ion exchange resin increased, reaching equilibrium after about 60 minutes. deswater.com

Table 1: Ion Exchange Data for Divalent Cations

| Cation | Initial Concentration (mg L⁻¹) | Final Concentration (mg L⁻¹) | Removal Efficiency (%) | Reference System |

|---|---|---|---|---|

| Ca²⁺ | 620 | 5 | ~99 | Seawater Pretreatment (Ion Exchange + Soda Ash) deswater.com |

| Mg²⁺ | 644 | 200 | ~69 | Seawater Pretreatment (Ion Exchange + Soda Ash) deswater.com |

Adsorption and Sorption Phenomena

The surface activity of sodium silicate solutions leads to significant adsorption and sorption phenomena on various substrates. These interactions are critical in applications ranging from corrosion inhibition to lubrication at high temperatures. The silicate species in solution can adsorb onto surfaces, forming protective films that modify the surface properties. scirp.org

On iron surfaces, sodium silicate demonstrates strong chemical adsorption, which is the basis for its use as a high-temperature lubricant and in forming protective coatings. acs.org First-principles molecular dynamics and density functional theory studies reveal that silicate clusters chemically adsorb onto iron surfaces, such as the Fe(110) surface, by forming multiple strong, covalent iron-nonbridging oxygen (Fe-O) bonds. acs.orgmdpi.comresearchgate.net These Fe-O bonds are stronger than the silicon-oxygen (Si-O) bonds within the silicate molecule itself. mdpi.com

This strong chemical adhesion initiates the formation of a tribofilm—a thin, protective layer that forms between sliding surfaces under high temperature and load. mdpi.com The process involves several key steps:

Chemical Adsorption : Silicate clusters bond to the iron surface via Fe-O linkages. acs.org

Charge Transfer : Electronic charge is transferred from the iron surface to the silicate lubricant during adsorption. acs.orgresearchgate.net This transfer can lead to a flow of sodium ions and a layering process within the tribofilm. acs.org

Tribofilm Generation : Under the extreme conditions of hot steel manufacturing, a metallic silicate tribofilm is generated through the reaction between the sliding metal and the silicate lubricant. mdpi.com This film can incorporate elements from the steel, such as manganese (Mn), which migrates to the surface and combines with adsorbed sodium to form a unique and effective tribological layer. mdpi.com

The resulting tribofilm reduces friction and wear while also providing anti-oxidation resistance. mdpi.comresearchgate.net

Table 2: Characteristics of Sodium Silicate Adsorption on Iron Surfaces

| Interaction Feature | Description | Consequence | Source |

|---|---|---|---|

| Bond Formation | Formation of multiple, strong covalent Fe-O bonds between the silicate and the iron surface. | Strong adhesion of the silicate to the metal. | acs.orgmdpi.com |

| Bond Strength | Fe-O bonds are stronger than the Si-O bonds within the silicate molecule. | Influences the stability and dissociation of the tribofilm. | mdpi.com |

| Charge Transfer | Electrons move from the iron surface to the adsorbed silicate cluster. | Leads to a flow of alkali (Na⁺) ions and layering in the tribofilm. | acs.orgresearchgate.net |

| Tribofilm Composition | A metallic silicate layer that can incorporate elements like Mn from the steel substrate. | Enhanced lubrication, reduced friction and wear, and anti-oxidation. | mdpi.com |

The interaction with a solid surface like iron can also induce the depolymerization of silicate structures. The strong adsorption onto the iron surface significantly weakens the Si-O bonds of the non-bridging oxygen atoms within the silicate molecule. acs.org This weakening facilitates the dissociation of these bonds. acs.orgresearchgate.net

Interactions with Aluminosilicate (B74896) Precursors in Geopolymerization

Sodium silicate is a crucial component in geopolymerization, a process that converts aluminosilicate materials into durable, cement-like inorganic polymers. It typically serves as an alkaline activator, often in combination with sodium hydroxide (B78521). researchgate.netscientific.net The geopolymerization mechanism involves several overlapping stages: dissolution, reorganization, and polycondensation. nih.govresearchgate.net

The primary role of the sodium silicate solution in the initial stage of geopolymerization is to act as a powerful solvent for aluminosilicate precursors, such as metakaolin, fly ash, or blast furnace slag. researchgate.netaessweb.comresearchgate.net The high alkalinity of the solution facilitates the breaking of Si-O-Si and Al-O-Al bonds within these raw materials. mdpi.com

This dissolution process releases silicate and aluminate monomers and oligomers into the aqueous phase. researchgate.net The presence of soluble silicate species in the activating solution, as provided by sodium silicate, accelerates the reaction rate and enhances the dissolution of the starting materials compared to using only alkaline hydroxides. aessweb.com The concentration and composition of the activator solution, including the SiO₂/Na₂O molar ratio, are critical factors that determine the rate of dissolution and the properties of the final geopolymer. researchgate.netmdpi.com A higher concentration of the alkali solution generally increases the dissolution rate. encyclopedia.pub

Following the dissolution of the precursors, the released silicate and aluminate species undergo a polycondensation reaction to form a three-dimensional amorphous or semi-crystalline network. nih.govresearchgate.net This network is the backbone of the geopolymer structure and is composed of SiO₄ and AlO₄ tetrahedra linked by shared oxygen atoms, forming Si-O-Al and Si-O-Si bonds. nih.gov

The sodium silicate in the activator not only aids dissolution but also provides reactive silica (B1680970) species that participate directly in the polycondensation, forming the aluminosilicate framework. nih.govfrontiersin.org The ability of aluminum ions to integrate into the silica backbone is a driving force for the geopolymerization reaction. researchgate.net The resulting polymeric structures are amorphous to semicrystalline. researchgate.net The final properties of the geopolymer, such as compressive strength, are highly dependent on the formation of a dense and continuous gel matrix rich in these Si-O-Al linkages. frontiersin.org The ratio of silicon to aluminum in the system is a critical parameter that influences the final structure and success of the geopolymer formulation. researchgate.net

Table 3: Stages of Geopolymerization Involving Sodium Silicate

| Stage | Description | Role of Sodium Silicate | Outcome |

|---|---|---|---|

| 1. Dissolution | Breaking of Si-O and Al-O bonds in the aluminosilicate precursor. | Provides high alkalinity (OH⁻ ions) and soluble silicate species to attack and dissolve the precursor. aessweb.comencyclopedia.pub | Release of silicate and aluminate monomers/oligomers into the solution. researchgate.net |

| 2. Reorganization/Oligomerization | Formation of small Si and/or Si-Al oligomers in the aqueous phase. | Provides silicate species that interact with dissolved aluminates. | Formation of precursors for the polymer network. researchgate.net |

| 3. Polycondensation | Polymerization of oligomeric species into a larger network. | Contributes reactive silica to form Si-O-Al and Si-O-Si linkages, building the geopolymer backbone. nih.gov | Formation of an amorphous to semi-crystalline aluminosilicate gel (N-A-S-H gel). mdpi.com |

| 4. Hardening | Bonding of undissolved particles within the polymer and water expulsion. | The formed gel matrix encapsulates remaining solid particles. | A hardened, solid geopolymer material. nih.gov |

Reaction Kinetics and Thermodynamics of Transformations

The transformations of silicic acid, (H₂-Si₂-O₅), sodium salt, commonly known as sodium disilicate (Na₂Si₂O₅), are governed by complex kinetic and thermodynamic principles. These transformations primarily involve polymerization and depolymerization reactions in aqueous solutions and phase transitions or reactions in the solid and molten states. The kinetics of these processes dictate the rate at which equilibrium is reached, while thermodynamics determines the spontaneity and equilibrium state of the system under given conditions.

In aqueous environments, the dissolution of sodium disilicate yields a solution containing a variety of silicate species, from monomers to oligomers and colloidal particles. nih.gov The subsequent transformations, primarily polymerization, are highly sensitive to parameters such as pH, concentration, temperature, and ionic strength. nih.govresearchgate.net In the solid or molten state, transformations involve reactions with other compounds or rearrangements of the silicate network structure, which are critical in fields like glass science and metallurgy. unt.eduresearchgate.net

Kinetics of Aqueous Transformations: Polymerization and Depolymerization

The kinetics of silica polymerization from sodium silicate solutions is a critical aspect of its reactivity. The process generally involves the condensation of monosilicic acid molecules to form dimers, trimers, and eventually larger polymeric and colloidal silica particles. google.com The rate of polymerization is significantly influenced by several factors:

pH: The polymerization rate is slow at low pH (around 2-3) and increases as the pH is lowered from this point or raised. researchgate.net The rate reaches a maximum in the neutral to slightly alkaline range (pH 7-8) before decreasing again at very high pH (above 11), where depolymerization becomes more favorable. researchgate.netresearchgate.net The reaction is catalyzed by hydroxyl ions (OH⁻) above pH 2. researchgate.net

Concentration: The rate of polymerization increases with the concentration of silicic acid in the solution. researchgate.net

Temperature: Higher temperatures generally accelerate the polymerization process, increasing the rate of condensation reactions. researchgate.net

Ionic Strength: The presence of salts in the solution can accelerate polymerization by compressing the electrical double layer around the growing silica particles, which reduces electrostatic repulsion and facilitates aggregation. researchgate.netunt.edu

Depolymerization, the reverse process, involves the hydrolytic cleavage of siloxane bonds (Si-O-Si) and is favored in highly alkaline solutions (high pH) and at very low silica concentrations, below the equilibrium solubility of amorphous silica. google.com Molecular dynamics simulations have been employed to investigate the mechanisms of these transformations at the atomic level, including the ion-exchange processes that occur during the interaction of sodium silicate glass with water, which leads to the formation of silanol (B1196071) groups (Si-OH) and subsequent network dissolution. proquest.com

Thermodynamics of Solid-State and Melt Transformations

The thermodynamic properties of sodium disilicate and related compounds in the Na₂O-SiO₂ system are fundamental to understanding their stability and high-temperature transformations. Calorimetric measurements and thermodynamic modeling have provided crucial data on the heats and free energies of formation for various sodium silicate compounds. researchgate.netacs.org

The formation of crystalline sodium disilicate from its constituent oxides, sodium oxide (Na₂O) and silicon dioxide (SiO₂), is an exothermic process, indicating its thermodynamic stability relative to the separate oxides. acs.orgtandfonline.com

Table 1: Thermodynamic Properties of Formation for Sodium Silicates at 25°C (298.15 K) This interactive table provides key thermodynamic data for the formation of sodium disilicate and related compounds from their elements.

| Compound | Formula | ΔH°f (kcal/mol) | ΔS°f (cal/mol·K) | ΔG°f (kcal/mol) | Source |

| Sodium Metasilicate (B1246114) | Na₂SiO₃ | -371.2 | -75.3 | -342.2 | acs.org |

| Sodium Disilicate | Na₂Si₂O₅ | -576.1 | -98.2 | -541.2 | acs.org |

| Quartz | SiO₂ | -208.3 | - | - | acs.org |

In the molten state, sodium silicate liquids consist of a dynamic equilibrium of various silicate structural units, denoted as Qⁿ species, where 'n' represents the number of bridging oxygen atoms connecting a central silicon tetrahedron to other tetrahedra. researchgate.net The disproportionation reactions governing the equilibrium between these species are central to the melt's structure and properties:

2Q³ ⇌ Q⁴ + Q² 2Q² ⇌ Q³ + Q¹ 2Q¹ ⇌ Q² + Q⁰

Thermodynamic models, calibrated with high-temperature Raman spectroscopy data, can predict the distribution of these Qⁿ species as a function of temperature and composition (i.e., the Na₂O/SiO₂ ratio). researchgate.net An increase in temperature or Na₂O content shifts the equilibrium towards less polymerized species (lower 'n' values), effectively depolymerizing the melt. researchgate.netresearchgate.net

Table 2: Calculated Distribution of Qⁿ Species in Na₂O-SiO₂ Melts at 1336 K This interactive table shows the mole fraction of different silicate structural units (Qⁿ) in sodium silicate melts at a constant temperature but varying compositions.

| Composition (% Na₂O) | Q⁴ (mol fraction) | Q³ (mol fraction) | Q² (mol fraction) | Q¹ (mol fraction) | Q⁰ (mol fraction) | Source |

| 33.3 (Disilicate) | 0.05 | 0.85 | 0.10 | 0.00 | 0.00 | researchgate.net |

| 50.0 (Metasilicate) | 0.00 | 0.15 | 0.75 | 0.10 | 0.00 | researchgate.net |

| 60.0 | 0.00 | 0.00 | 0.30 | 0.60 | 0.10 | researchgate.net |

The kinetics of high-temperature reactions have also been studied. For instance, the reaction between sodium disilicate glass and iron involves redox reaction sequences whose rates are sensitive to temperature, time, ambient pressure, and the partial pressures of sodium and oxygen. unt.edu Similarly, differential scanning calorimetry has been used to analyze the kinetics of the reaction between sodium oxide and silica to form various sodium silicates, revealing a complex, multi-step reaction process. tandfonline.com The enthalpy of mixing in the SiO₂–Na₂O system, which is positive in silica-rich compositions, is a key thermodynamic factor influencing these transformations. scribd.com

Advanced Materials Applications in Research and Development

Precursors for Porous Materials Synthesis

Sodium disilicate is a key silica (B1680970) source in the bottom-up synthesis of a wide range of porous materials. Its application is particularly prominent in the formation of crystalline and amorphous silicate (B1173343) frameworks with controlled porosity at the micro-, meso-, and macro-scales.

Zeolites and Molecular Sieves

Sodium disilicate is a fundamental reagent in the hydrothermal synthesis of zeolites and other molecular sieves. Zeolites are crystalline aluminosilicates with a three-dimensional network of silica and alumina (B75360) tetrahedra, creating uniform micropores of molecular dimensions. wikipedia.orgsigmaaldrich.com The synthesis of high-silica zeolites, such as certain types of Zeolite Y, can be achieved using sodium disilicate as the silica source. researchgate.net The ratio of silica to alumina in the initial gel, which is prepared using reagents like sodium disilicate and a source of alumina, is a critical parameter that influences the final zeolite structure and its properties. scispace.com

In a typical synthesis, sodium disilicate is dissolved in an alkaline solution, often with sodium hydroxide (B78521), to form silicate precursors. These are then combined with an alumina source, such as sodium aluminate, to create a hydrogel. google.com This gel is then aged and crystallized under hydrothermal conditions to form the desired zeolite framework. The specific type of zeolite formed, for example, Zeolite A (a 4A molecular sieve), depends on the precise molar ratios of the reactants, including the Na2O:SiO2 and SiO2:Al2O3 ratios, as well as the crystallization temperature and time. wikipedia.orggoogle.com

Table 1: Representative Molar Ratios for 4A Molecular Sieve Synthesis

| Reactant Ratio | Molar Range |

| Na2O:SiO2 | 1.6 - 3.8 : 1 |

| SiO2:Al2O3 | 1.7 - 2.1 : 1 |

| H2O:Na2O | 30 - 60 : 1 |

This interactive table presents typical molar ratio ranges used in the synthesis of 4A molecular sieves from sodium silicate and sodium aluminate precursors. google.com

Mesoporous Silica and Organo-Silicas

Sodium disilicate is an economical and effective silica precursor for the synthesis of mesoporous silica materials, which are characterized by well-defined pores in the 2-50 nanometer range. nih.gov These materials are synthesized through a templating approach, where surfactant molecules self-assemble into micelles, and the silicate species from the sodium disilicate solution polymerize around them. Subsequent removal of the surfactant template leaves behind a porous silica structure. skku.edu

The δ-phase of sodium disilicate (δ-Na2Si2O5) is a particularly important precursor for a class of mesoporous silicas. scispace.comresearchgate.net This layered silicate can be transformed into kanemite (NaHSi2O5·3H2O) which, through cation exchange with organoammonium ions, leads to the formation of ordered mesoporous materials like FSM-16. scispace.com The synthesis conditions, such as calcination time of the amorphous silicate precursor, are crucial to obtain the desired δ-phase of sodium disilicate. scispace.com The use of sodium disilicate as a silica source offers a commercially viable alternative to more expensive silicon alkoxides like tetraethyl orthosilicate (B98303) (TEOS). skku.eduresearchgate.net

The synthesis of mesoporous silica nanoparticles can be achieved from sodium disilicate solutions derived from industrial waste materials like coal fly ash, presenting a sustainable route to these advanced materials. sci-hub.se Furthermore, modifications during the sol-gel synthesis using sodium disilicate, such as the addition of metal salts, can tailor the hydrophilic properties of the resulting mesoporous silica for specific applications like moisture adsorption. rsc.org

Pillared Layered Silicates

Sodium disilicate serves as a starting material for the creation of layered silicates which can then be transformed into pillared clays (B1170129). Layered silicates, such as magadiite, can be synthesized from sodium silicate solutions under hydrothermal conditions. researchgate.netkoreascience.kr These layered materials possess interlayers that can be expanded and propped open by introducing robust molecular or ionic "pillars." This process, known as pillaring, creates a permanent porous network between the silicate layers. The resulting pillared layered silicates exhibit a high surface area and a well-defined pore structure, making them useful in catalysis and separation processes. The intercalation of organic species into these layered silicates, derived from sodium disilicate, is a key step in constructing these advanced nanocomposites. researchgate.netacs.org

Inorganic Polymer (Geopolymer) Chemistry

Sodium disilicate is a fundamental component in the field of inorganic polymer chemistry, particularly in the synthesis of geopolymers. Geopolymers are amorphous to semi-crystalline aluminosilicate (B74896) materials formed by the reaction of an aluminosilicate source with a highly alkaline activating solution.

Synthesis of Polysialate and Polysiloxonate Structures

In geopolymerization, sodium disilicate is a key ingredient in the alkaline activating solution. aessweb.com It provides soluble silicate species that react with aluminate species dissolved from a source material, such as metakaolin, to form a three-dimensional polymeric network. researchgate.netbohrium.com The resulting structure consists of alternating SiO4 and AlO4 tetrahedra linked by shared oxygen atoms. The negative charge on the aluminum sites is balanced by alkali cations, such as sodium, from the activating solution.

The term "polysialate" refers to the repeating unit (-Si-O-Al-O-) in the geopolymer network. The synthesis of sodium polysialate involves the condensation of dehydroxylated aluminosilicate clays with a sodium silicate solution in a highly alkaline environment. researchgate.netresearchgate.net The molar ratio of the component oxides and the water content of the mixture are critical parameters that govern the polymerization process and the properties of the final material. researchgate.net

Role in Alkali-Activated Materials (AAM) Research

Sodium disilicate is a widely used alkali activator in the research and development of alkali-activated materials (AAMs). mdpi.com AAMs are a class of cementitious materials that are considered more environmentally friendly alternatives to ordinary Portland cement. aessweb.com The activating solution, typically a mixture of sodium hydroxide and sodium silicate, plays a crucial role in the dissolution of the aluminosilicate precursors (such as fly ash or slag) and the subsequent polymerization process. aessweb.com

The addition of sodium silicate to the activating solution enhances the reaction between the source material and the solution, leading to materials with favorable mechanical properties. aessweb.com The modulus of the sodium silicate solution (the molar ratio of SiO2 to Na2O) is a key factor influencing the properties of the resulting AAM. researchgate.net Research has shown that sodium disilicate can be used to activate a variety of precursors, including thermally treated marl and industrial wastes, to produce binders with high compressive strength. mdpi.comresearchgate.net Solid forms of sodium silicate, such as sodium metasilicate (B1246114) nonahydrate, are also being explored as user-friendly activators for geopolymer synthesis. jci-net.or.jp

Advanced Coating and Surface Modification Technologies

Sodium disilicate is a key ingredient in various advanced coating technologies, prized for its ability to impart heat and chemical resistance, as well as for its role as a binder. iransilicate.comsuperplasticizers.com These water-based, inorganic coatings are considered environmentally friendly, non-flammable, and odorless. masterbond.com

Sodium disilicate is extensively used as a binder in the formulation of high-temperature resistant coatings. nih.gov When formulated into a coating, it forms a silica-rich, glassy matrix upon curing that effectively hinders heat transfer and prevents structural collapse at elevated temperatures. iransilicate.com These coatings can be applied to various substrates, including metals and concrete, to protect them from thermal damage. iransilicate.comgoogle.com

Research has shown that combining a sodium silicate solution with specific extender pigments and fillers can create coatings that withstand temperatures up to 1000°C. nih.gov One study identified an optimal mixing ratio that included zinc oxide, titanium dioxide, ferric oxide, and calcium carbonate, which underwent a geopolymerization process with the sodium silicate binder to achieve high thermal stability. nih.gov The addition of fillers like black oxide of cobalt and a refractory filler can prevent the shrinking and cracking that occurs when sodium silicate is heated by itself, resulting in a durable, black finish that is unaffected by repeated heating to red heat. google.com

Inorganic silicate-based intumescent coatings represent another area of development. nih.gov These coatings expand when exposed to heat, forming a protective, insulating char layer. sudarshangroup.com Formulations may include sodium silicate as the binder, along with flame-retardant additives like ammonium (B1175870) polyphosphate and pentaerythritol, and intumescence-improving fillers such as expandable graphite. nih.gov The resulting coating creates a robust silicon dioxide network topped with a dense carbon-char layer, offering significant flame resistance. nih.gov

Table 2: Composition of a High-Heat Resistance Silicate Coating

| Component | Percentage (%) |

|---|---|

| Binder (Sodium Silicate Solution) | 25 |

| Zinc Oxide (ZnO) | 8 |

| Titanium Dioxide (TiO₂) | 5 |

| Ferric Oxide (Fe₂O₃) | 5 |

| Sodium Hexafluorosilicate (Na₂SiF₆) | 1 |

| Calcium Carbonate (CaCO₃) | 21 |

| Water (H₂O) | 34 |

| Additives | 1 |

This formulation is designed to create a coating with temperature resistance up to 1000°C. nih.gov

Catalytic Material Development

In the field of catalysis, sodium disilicate serves not as a catalyst itself, but as a crucial precursor for the synthesis of catalyst supports. patsnap.com These supports are porous materials with high surface areas that are used to disperse and stabilize the active catalytic components. patsnap.comaogocorp.com

Sodium disilicate is a widely used and inexpensive source of silica for producing catalyst supports such as silica gels, zeolites, and other porous silica materials. patsnap.comaogocorp.com The process of creating silica gel often involves the acidification of a sodium silicate solution (water glass). aogocorp.com This reaction forms silicic acid, which then polymerizes and condenses to create a porous, high-surface-area structure. aogocorp.com

The properties of the resulting silica support, such as pore size and particle morphology, can be controlled by adjusting the synthesis conditions. For instance, spherical silica nanoparticles, with sizes ranging from 20 to 1600 nm, have been fabricated from a sodium silicate solution using urea (B33335) as a precipitant. researchgate.net These silica spheres were then used as a support for ruthenium catalysts in the hydrogenation of supercritical carbon dioxide. researchgate.net The ability to tailor the pore structure and surface area of these supports is critical for optimizing catalyst performance, as it enhances the dispersion and stability of the active metal catalysts, leading to increased activity and longevity. patsnap.com The high thermal stability of silica supports derived from sodium silicate makes them suitable for high-temperature catalytic processes like steam reforming. patsnap.com

Table 3: Properties of Sodium Silicate as a Catalyst Support Precursor

| Property | Benefit in Catalysis |

|---|---|

| High Surface Area | Increases dispersion of active catalytic materials. patsnap.com |

| Tunable Pore Structure | Allows for optimization of reaction kinetics. patsnap.com |

| Excellent Thermal Stability | Suitable for high-temperature reactions. patsnap.com |

| Cost-Effective Silica Source | Provides an economical route for support synthesis. researchgate.net |

Functional Composites and Hybrid Materials

Sodium disilicate is a versatile precursor for creating functional composites and hybrid materials that combine the properties of inorganic and organic components. patsnap.com These materials are developed for a wide range of applications, leveraging the enhanced mechanical strength, thermal stability, and barrier properties that result from the composite structure. patsnap.compatsnap.com

Organic-inorganic nanocomposites incorporating sodium disilicate are gaining significant attention for their ability to merge the processability of organic polymers with the durability of inorganic materials. patsnap.com In these composites, sodium silicate often serves as the precursor for the inorganic silica phase, which is integrated into an organic polymer matrix at the nanoscale. patsnap.com

One common approach is the sol-gel process, where sodium silicate is used to form a silica network within the polymer matrix, resulting in nanocomposites with improved flame retardancy, mechanical strength, and thermal stability. patsnap.com This technique allows for precise control over the nanostructure of the material. patsnap.com For example, polymer-clay nanocomposites can be enhanced by the addition of sodium silicate, which acts as a coupling agent to improve the compatibility and dispersion of the inorganic clay particles within the organic polymer. patsnap.com This leads to a more homogeneous and stable structure with superior mechanical and barrier properties, making them suitable for high-performance applications in industries like packaging and automotive. patsnap.compatsnap.com

Researchers have also developed methods to coat polymer particles with silica nanoparticles derived from an inexpensive sodium silicate solution. researchgate.net This process, conducted in an aqueous medium, involves the deposition of active silicic acid onto polymer particles, creating core-shell composite particles. researchgate.net The development of these hybrid materials aims to create high-performance, sustainable alternatives for various applications, including advanced coatings and packaging. patsnap.compatsnap.com

Table 4: Research Findings on Sodium Silicate in Organic-Inorganic Nanocomposites

| Research Focus | Key Finding | Potential Application | Reference |

|---|---|---|---|

| Sol-gel synthesis of hybrid polymers | Sodium silicate acts as a precursor for an in-situ formed silica network, enhancing thermal stability and flame retardancy. | High-performance coatings, automotive parts, electronics packaging. | patsnap.com |

| Polymer-clay nanocomposites | Sodium silicate acts as a coupling agent, improving dispersion of clay in the polymer matrix and reinforcing mechanical properties. | Automotive, aerospace, packaging, construction. | patsnap.com |

| Nanocomposites for packaging | Integration of highly dispersed sodium silicate nanoparticles via a sol-gel process improved oxygen barrier properties by up to 50% and mechanical strength by 25%. | High-performance, sustainable packaging materials. | patsnap.com |

| Coating of polymer particles | A low-cost method was developed to coat polymer particles with silica nanoparticles from a sodium silicate solution. | Advanced composite materials. | researchgate.net |

Polysaccharide-Silica Hybrids

The creation of hybrid materials composed of polysaccharides and silica has garnered significant interest in research and development due to the potential to combine the biocompatibility and functionality of polysaccharides with the structural stability of silica. researchgate.net The sol-gel process is a common method for synthesizing these hybrids, often utilizing silica precursors that hydrolyze to form silicic acid, which then polymerizes into a silica network. researchgate.net Polysaccharides can play a crucial role in this process, not only acting as a template for the silica network but also catalyzing the polymerization of silicic acid. nih.govscispace.com

The interaction between polysaccharides and silicic acid is influenced by factors such as the charge of the polysaccharide macromolecules. scispace.com For instance, the use of cationic biopolymers can result in transparent hybrid hydrogels, while uncharged polysaccharides may lead to turbid or opaque materials. scispace.com This is attributed to the varying electrostatic interactions between the polysaccharide chains and the in-situ generated silicic acid. scispace.com The formation of hydrogen bonds between the hydroxyl groups of the polysaccharide and the silanol (B1196071) groups of the silicic acid is believed to be a key mechanism driving the catalytic effect of polysaccharides on silica polymerization. nih.gov